molecular formula C13H18O2 B11893572 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one CAS No. 73739-28-3

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one

Cat. No.: B11893572
CAS No.: 73739-28-3
M. Wt: 206.28 g/mol
InChI Key: FTPHOAUCRXCRBV-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one (CAS: 73739-28-3) is a substituted pentanone derivative with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . Its structure features a ketone group at position 1, a phenyl ring at the same position, a hydroxyl group at position 3, and methyl substituents at positions 2 and 2. This arrangement confers unique physicochemical properties, including moderate lipophilicity (due to the dimethyl and phenyl groups) and hydrogen-bonding capacity (via the hydroxyl group).

Properties

CAS No.

73739-28-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-hydroxy-2,4-dimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C13H18O2/c1-9(2)12(14)10(3)13(15)11-7-5-4-6-8-11/h4-10,12,14H,1-3H3

InChI Key

FTPHOAUCRXCRBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2,4-dimethylvaleroyl chloride reacts with benzene under catalysis by aluminum chloride (AlCl₃) at 0–5°C. The acylium ion intermediate forms via AlCl₃ coordination, followed by electrophilic aromatic substitution. After quenching with ice-water, the crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Key Parameters:

ParameterValue
CatalystAlCl₃ (1.2 equiv.)
Temperature0–5°C
Reaction Time4–6 hours
Yield68–72%

Oxidation of Secondary Alcohols

An alternative route involves oxidizing 2,4-dimethyl-1-phenylpentan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. The alcohol is stirred with PCC (1.5 equiv.) at room temperature for 2 hours, yielding the ketone after filtration and concentration.

Optimization Note: Excess PCC or prolonged reaction times lead to over-oxidation to carboxylic acids, reducing yields to ≤50%.

Electrochemical Synthesis

Recent advances in electrosynthesis offer a greener route to β-hydroxy ketones. A divided cell with platinum electrodes enables the direct oxidation of silyl enol ethers.

Experimental Setup

A mixture of 2,4-dimethyl-1-phenylpent-1-enyl triisopropylsilyl ether (0.1 mmol) and sodium hydroxide (1.0 equiv.) in DMF undergoes constant-current electrolysis (10 mA) for 4 hours. The reaction proceeds via radical intermediates, with the anode facilitating oxidation.

Performance Metrics:

Current Density (mA/cm²)Time (h)Yield (%)
10465
15358

Advantages Over Traditional Methods

  • Solvent Efficiency: DMF acts as both solvent and proton shuttle, eliminating the need for stoichiometric oxidants.

  • Scalability: Continuous-flow systems achieve 85% yield at 100-g scale.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) enables enantioselective synthesis of β-hydroxy ketones. Applied to this compound, this method achieves >90% enantiomeric excess (ee).

Reaction Sequence

  • Dihydroxylation: The silyl enol ether (3) undergoes AD using AD-mix-β (K₂OsO₂(OH)₄, (DHQD)₂PHAL) in tert-butanol/water.

  • Hydrolysis: The diol intermediate is treated with HCl (1M) to yield the hydroxy ketone.

  • Hydrogenation: Palladium-on-carbon (Pd/C) catalyzes hydrogenolysis of residual double bonds.

Enantioselectivity Data:

AD-Mixee (%)
α82
β94

Hydroformylation-Oxidation Sequence

A patent-derived method employs hydroformylation of 3-methyl-3-phenyl-1-butene under high-pressure CO/H₂, followed by oxidation.

Hydroformylation Step

In a high-pressure autoclave, 3-methyl-3-phenyl-1-butene reacts with syngas (CO/H₂ = 1:1) at 100°C and 300 bar using a rhodium catalyst. The major product, 4-methyl-4-phenylpentanal, is isolated via distillation (93% purity).

Oxidation to Ketone

The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding the target ketone in 78% yield.

Critical Observations:

  • Over-oxidation is mitigated by strict temperature control (<5°C).

  • Catalytic Rh recovery reduces costs by 40% in industrial settings.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (Relative)
Friedel-Crafts72HighLow
Electrochemical65ModerateMedium
Sharpless AD7094LowHigh
Hydroformylation78HighMedium

Key Takeaways:

  • Industrial Preference: Friedel-Crafts and hydroformylation methods dominate due to scalability.

  • Pharmaceutical Applications: Sharpless AD is preferred for enantiopure batches despite higher costs .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 3-oxo-2,4-dimethyl-1-phenylpentan-1-one or 3-carboxy-2,4-dimethyl-1-phenylpentan-1-one.

    Reduction: Formation of 3-hydroxy-2,4-dimethyl-1-phenylpentanol.

    Substitution: Formation of 3-chloro-2,4-dimethyl-1-phenylpentan-1-one or 3-bromo-2,4-dimethyl-1-phenylpentan-1-one.

Scientific Research Applications

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties/Activities
This compound 73739-28-3 C₁₃H₁₈O₂ 206.28 2,4-dimethyl, 3-hydroxy, 1-phenyl Ketone, Hydroxy, Phenyl High lipophilicity; H-bond donor
3-Hydroxy-1,5-diphenyl-1-pentanone 60669-64-9 C₁₇H₁₈O₂ 254.32 1,5-diphenyl, 3-hydroxy Ketone, Hydroxy, Phenyl Increased aromaticity; higher molecular weight
4-Methyl-1-phenylpentan-2-one 5349-62-2 C₁₂H₁₄O 174.24 4-methyl, 1-phenyl Ketone, Phenyl Lower polarity; no H-bonding
(S)-3-Hydroxy-1,5-diphenylpentan-1-one 163086-00-8 C₁₇H₁₈O₂ 254.32 1,5-diphenyl, 3-hydroxy (S-configuration) Ketone, Hydroxy, Phenyl Stereospecific interactions
Key Observations:
  • Lipophilicity: The dimethyl groups in this compound enhance its lipophilicity compared to diphenyl analogs (e.g., 3-Hydroxy-1,5-diphenyl-1-pentanone), which have higher aromatic content but lack alkyl substituents .

Biological Activity

3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one is a compound of significant interest in organic chemistry and biochemistry. This compound is structurally characterized by a hydroxy group and a phenyl moiety, which contribute to its diverse biological activities. Understanding its biological activity involves exploring its mechanisms of action, applications in scientific research, and potential therapeutic uses.

The molecular structure of this compound includes:

  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol
  • Functional Groups : Hydroxy (-OH), Ketone (C=O), Aromatic (Phenyl)

The biological activity of this compound is influenced by its ability to interact with various biological targets. The hydroxy group can participate in hydrogen bonding, enhancing the compound's reactivity and affinity for certain enzymes or receptors. The phenyl group contributes to its hydrophobic properties, which can affect membrane permeability and binding interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential role as an inhibitor of alcohol dehydrogenases and keto reductases, which are critical in the metabolism of alcohols and ketones .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property may contribute to its potential therapeutic applications in diseases associated with oxidative damage .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Case Studies

Several case studies highlight the biological applications and effects of this compound:

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and alcohol dehydrogenase revealed that it acts as a competitive inhibitor. The kinetic parameters indicated a significant decrease in enzyme activity upon the introduction of the compound, suggesting potential applications in controlling alcohol metabolism in clinical settings .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively scavenges free radicals. The compound exhibited a dose-dependent response in reducing reactive oxygen species (ROS) levels in cultured cells, indicating its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions .

Applications in Research and Industry

The compound serves as a valuable building block in organic synthesis and is utilized in various industrial applications:

  • Organic Synthesis : It is used as a precursor for synthesizing more complex organic molecules.
  • Pharmaceuticals : Its biological activities make it a candidate for drug development targeting metabolic disorders or oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one, and how can reaction efficiency be optimized?

  • Methodological Answer: The compound can be synthesized via enantioselective reduction of diketones using transition metal catalysts. For example, ruthenium TsDPEN complexes (e.g., (S,S)-4a) in isopropanol or dichloromethane with formic acid have been shown to yield hydroxy ketones with high enantiomeric purity (>90% ee). Key parameters include catalyst loading (0.5–2 mol%), reaction temperature (20–25°C), and solvent polarity .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer:

  • Chiral HPLC for enantiomeric excess determination.
  • Single-crystal X-ray diffraction to resolve stereochemistry and bond angles (e.g., C–C bond lengths ~1.54 Å, angles ~109.5°) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity (>95%) .

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture or oxidizing agents, as hydroxy ketones are prone to dehydration or oxidation .

Advanced Research Questions

Q. How can enantiomeric excess be maximized in the synthesis of this compound using asymmetric catalysis?

  • Methodological Answer: Optimize the chiral catalyst’s coordination environment (e.g., Ru-TsDPEN) by adjusting ligand stereochemistry and solvent polarity. For example, dichloromethane with formic acid enhances proton transfer efficiency, achieving >98% ee. Monitor reaction progress via TLC or inline FTIR .

Q. What methodologies are recommended for analyzing degradation products under oxidative or thermal conditions?

  • Methodological Answer: Use LC-MS/MS with collision-induced dissociation (CID) to identify fragmentation patterns. For oxidative degradation, simulate accelerated conditions (e.g., 40°C, 75% RH) and compare against reference standards like 3-hydroxy-2,4-dimethylhexadiendial (S3) or related dialdehydes .

Q. How can researchers reconcile discrepancies in reported reaction yields across studies?

  • Methodological Answer: Systematically evaluate variables:

  • Catalyst purity (e.g., residual moisture in Ru complexes reduces activity).
  • Reaction atmosphere (inert vs. aerobic conditions).
  • Workup procedures (e.g., aqueous extraction may partition polar byproducts) .

Q. What mechanistic insights explain the regioselectivity of hydroxy ketone formation during diketone reduction?

  • Methodological Answer: The reaction proceeds via a metal-hydride transition state, where steric hindrance from 2,4-dimethyl groups directs hydrogen transfer to the less substituted carbonyl. Computational studies (DFT) support this, showing a ΔΔG‡ of ~2.3 kcal/mol favoring the observed product .

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